3,5-Dinitrobenzoic acid

描述

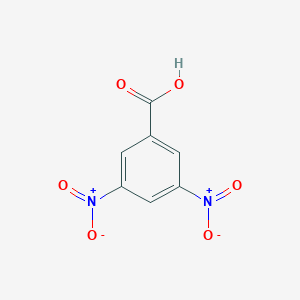

Structure

3D Structure

属性

IUPAC Name |

3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWYYJYRVSBHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57542-56-0 (silver salt) | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059195 | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000141 [mmHg] | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19742 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-34-3 | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DINITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dinitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3F9Q018P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dinitrobenzoic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dinitrobenzoic acid is a valuable organic compound utilized extensively in analytical chemistry and organic synthesis. Its properties make it particularly useful as a derivatizing agent for the identification and characterization of alcohols, amines, and other organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and spectral analysis for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₆ | [1][2] |

| Molecular Weight | 212.12 g/mol | [1][2] |

| Appearance | Yellow or colorless crystalline solid | [3] |

| Melting Point | 204-206 °C | [1][2] |

| Boiling Point | 351.93 °C (estimate) | [4] |

| Density | 1.683 g/cm³ | [4] |

| pKa | 2.82 | [3] |

| Water Solubility | 1350 mg/L (25 °C) | [4] |

Solubility Profile

| Solvent | Solubility | Reference(s) |

| Ethanol (B145695) | Soluble (0.5 g/10 mL) | [1][2] |

| Glacial Acetic Acid | Soluble | [4] |

| Water | Slightly soluble | [4] |

| Ether | Slightly soluble | [4] |

| Carbon Disulfide | Slightly soluble | [4] |

Spectral Data for Structural Elucidation

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| 13.6 | Singlet | -COOH | [5] |

| 9.026 | Triplet | H-4 | [5] |

| 8.902 | Doublet | H-2, H-6 | [5] |

¹³C NMR Spectral Data

A representative ¹³C NMR spectrum is available, though detailed peak assignments in the provided search results are limited. The expected chemical shifts would include signals for the carboxylic carbon, the aromatic carbons bearing the nitro groups, the ipso-carbon attached to the carboxyl group, and the aromatic CH carbons.

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Reference(s) |

| ~3100 | O-H (Carboxylic Acid) | Stretching | [6][7] |

| ~1700 | C=O (Carboxylic Acid) | Stretching | [6][7] |

| ~1550 | N-O (Nitro Group) | Asymmetric Stretching | [6][7] |

| ~1350 | N-O (Nitro Group) | Symmetric Stretching | [6][7] |

| ~1300 | C-O (Carboxylic Acid) | Stretching | [6][7] |

| ~900 | O-H (Carboxylic Acid) | Out-of-plane bend | [6][7] |

Mass Spectrometry Data

The mass spectrum of this compound provides valuable information for confirming its molecular weight and fragmentation pattern.

| m/z | Proposed Fragment | Interpretation | Reference(s) |

| 212 | [M]⁺ | Molecular Ion | [8] |

| 195 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group | [9] |

| 166 | [M - NO₂]⁺ | Loss of a nitro group | [3] |

| 120 | [C₆H₄O₂]⁺ | Further fragmentation | [9] |

| 75 | [C₆H₃]⁺ | Phenyl cation fragment | [9] |

Experimental Protocols

Detailed methodologies for the synthesis and a key application of this compound are provided below.

Synthesis of this compound from Benzoic Acid

This protocol details the nitration of benzoic acid to yield this compound.[1][10][11]

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice

-

50% Ethanol solution

-

Reaction flask with a stirrer

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a dry reaction flask, add 300 mL of concentrated sulfuric acid.

-

While stirring, slowly add 61 g (0.5 mole) of benzoic acid to the sulfuric acid.

-

Cool the mixture in an ice bath and begin the dropwise addition of 100 mL of fuming nitric acid using a dropping funnel. Maintain the reaction temperature between 70°C and 90°C.

-

After the addition is complete, heat the mixture to 80-85°C for 1 hour, then at 100°C for 30-60 minutes, and finally at 135°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature and then pour it over a mixture of 800 g of ice and 800 mL of water.

-

Allow the precipitate to stand for 30 minutes.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel and wash the solid with cold water until the washings are free of sulfate (B86663) ions.

-

Recrystallize the crude product from 275 mL of hot 50% ethanol to obtain the purified this compound.

-

Dry the purified crystals. The expected yield is approximately 54-58%.

Derivatization of Alcohols with this compound

This protocol describes the use of this compound for the preparation of crystalline derivatives of alcohols for identification purposes.[12]

Materials:

-

This compound

-

The alcohol to be derivatized

-

Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂) (for the acid chloride route)

-

Concentrated sulfuric acid (for direct esterification)

-

Sodium bicarbonate solution

-

Ethanol (for recrystallization)

-

Reaction tube or flask

-

Water bath or microwave reactor

-

Büchner funnel and flask

-

Filter paper

Procedure (Acid Chloride Method):

-

Prepare 3,5-dinitrobenzoyl chloride by reacting this compound with PCl₅ or SOCl₂.

-

In a dry reaction tube, dissolve a small amount of the alcohol in a suitable solvent (e.g., pyridine).

-

Slowly add the prepared 3,5-dinitrobenzoyl chloride to the alcohol solution.

-

Gently warm the mixture on a water bath for a few minutes.

-

Pour the reaction mixture into cold water to precipitate the ester derivative.

-

Collect the solid by filtration and wash it with a dilute sodium bicarbonate solution to remove any unreacted acid, followed by a water wash.

-

Recrystallize the crude ester from ethanol to obtain a pure crystalline derivative.

-

Determine the melting point of the derivative for identification.

Procedure (Direct Esterification - Greener Alternative):

-

In a microwave-safe vial, combine equimolar amounts of this compound and the alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture in a microwave reactor (e.g., at 70°C for 3-5 minutes).

-

After cooling, add ice-cold water to precipitate the ester.

-

Filter the precipitate and wash with sodium bicarbonate solution and then water.

-

Recrystallize the product from ethanol.

Chemical Reactivity and Stability

This compound is a stable compound under normal laboratory conditions. However, it is a strong acid due to the electron-withdrawing nature of the two nitro groups.[3] It is incompatible with strong bases, strong oxidizing agents, and strong reducing agents. Contact with strong bases may lead to fire.[4] The primary reactions of this compound involve the carboxylic acid group, such as esterification, and reduction of the nitro groups to amino groups, which is a key step in the synthesis of various dyes and other functional materials.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. In case of fire, use water spray, carbon dioxide, dry chemical, or foam as extinguishing media.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the relevant SDS and follow established safety protocols when handling any chemicals.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facile Green Transesterification: An Undergraduate Laboratory Approach to Synthesize 3,5-dinitrobenzoates [pubs.sciepub.com]

- 4. geo.fu-berlin.de [geo.fu-berlin.de]

- 5. Benzoic acid, 4-nitro- [webbook.nist.gov]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.sciepub.com [pubs.sciepub.com]

- 10. hansshodhsudha.com [hansshodhsudha.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

3,5-Dinitrobenzoic acid solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 3,5-Dinitrobenzoic Acid in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. The data presented is crucial for professionals in research and development, particularly in the pharmaceutical industry, where this compound is utilized as a reagent for the derivatization and determination of various compounds.[1] Understanding its solubility is essential for optimizing reaction conditions, purification processes, and formulation development.

Core Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. Generally, it exhibits greater solubility in polar organic solvents compared to non-polar ones, which can be attributed to the polar nature of the carboxylic acid and nitro functional groups.[2] The compound is soluble in alcohol and glacial acetic acid, and slightly soluble in ether and carbon disulfide.[1] Its solubility in water is limited.[3]

The following tables summarize the quantitative solubility data of this compound in several common organic solvents at various temperatures. This data is primarily derived from a study by Zhang et al., which systematically determined the solubility over a temperature range from 273.15 K to 323.15 K.[4][5]

Table 1: Solubility of this compound in Alcohols and Acetonitrile

| Temperature (K) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (mol/L) |

| 273.15 | 0.6847 | 1.611 | 0.034 |

| 283.15 | 0.507 | 0.4675 | - |

| 293.15 | 0.9474 | 1.974 | 1.5018 |

| 303.15 | 0.8985 | 0.6881 | - |

| 313.15 | 1.956 | 2.987 | 5.104 |

| 323.15 | 1.5225 | 1.2733 | - |

| Data sourced from Zhang et al.[4] |

Table 2: Solubility of this compound in Esters and Halogenated Solvents

| Temperature (K) | Ethyl Acetate (mol/L) | Dichloromethane (mol/L) |

| 273.15 | - | - |

| 283.15 | - | - |

| 293.15 | 0.25475 | - |

| 303.15 | 1.7218 | - |

| 313.15 | - | 1.191 |

| 323.15 | 2.7884 | - |

| Data sourced from Zhang et al.[4] |

Table 3: Solubility of this compound in Aromatic Hydrocarbons and Water

| Temperature (K) | Toluene (mol/L) | Water (g/L) |

| 273.15 | 0.10322 | - |

| 283.15 | - | - |

| 293.15 | - | - |

| 298.15 | - | 1.35[3][6] |

| 303.15 | - | - |

| 313.15 | - | - |

| 323.15 | - | - |

| Data for Toluene sourced from Zhang et al.[4] |

Experimental Protocols

The determination of solubility is a critical experimental procedure. The data presented in this guide was obtained using a gravimetric method, a common and reliable technique for measuring the solubility of solid compounds in liquid solvents.[3][7][8] The following is a detailed methodology representative of the experimental protocol used for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

1. Materials and Apparatus:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath

-

Calibrated digital thermometer

-

Analytical balance (precision of ±0.1 mg)

-

Filtration unit with syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with airtight seals

-

Drying oven

2. Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed glass vial. The addition of excess solute ensures that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the agitation is stopped, and the vials are allowed to stand in the thermostatic bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: A sample of the supernatant (the clear saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).

-

Mass Determination: After complete evaporation of the solvent, the container with the solid residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

-

Calculation of Solubility: The solubility is calculated based on the mass of the dissolved solute and the volume of the solvent used. This can be expressed in various units, such as g/L or mol/L.

3. Quality Control:

-

The temperature of the thermostatic bath should be monitored and controlled with high precision throughout the experiment.

-

Multiple samples should be taken at each temperature point to ensure the reproducibility of the results.

-

The purity of the this compound and the solvents should be confirmed prior to the experiment.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

References

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,5-dinitrobenzoic acid from benzoic acid. The document details the underlying chemical principles, experimental protocols, and critical safety considerations for this important organic transformation. This compound is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1]

Reaction Principle and Mechanism

The synthesis of this compound from benzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction.[2][3] The process involves the nitration of the benzene (B151609) ring at the meta positions relative to the carboxylic acid group.

The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions.[2][3] The reaction proceeds in a stepwise manner. First, benzoic acid is nitrated to form 3-nitrobenzoic acid. Under more forcing reaction conditions, a second nitro group is introduced at the other meta position to yield this compound.

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[2][3] Fuming nitric acid is often employed to achieve the second nitration.[1][4]

The reaction mechanism can be summarized as follows:

-

Generation of the nitronium ion: Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.[2][3]

-

Electrophilic attack: The nitronium ion attacks the electron-rich aromatic ring of benzoic acid (or 3-nitrobenzoic acid) to form a resonance-stabilized carbocation intermediate (a sigma complex).[5]

-

Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitro-substituted product.[5]

Experimental Protocols

Several procedures for the synthesis of this compound have been reported. The choice of protocol may depend on the desired scale, yield, and purity. Below are detailed methodologies from established sources.

Protocol A: Two-Step Heating with Fuming Nitric Acid

This procedure involves a sequential heating process to ensure complete dinitration.[4]

| Reagent/Parameter | Quantity/Value |

| Benzoic Acid | 61 g (0.5 mole) |

| Concentrated Sulfuric Acid (sp. gr. 1.84) | 300 mL |

| Fuming Nitric Acid (sp. gr. 1.54) | 100 mL (initial), 75 mL (additional) |

| Reaction Temperature (Initial Addition) | 70-90°C |

| Heating (Steam Bath) | 4 hours (initial), 3 hours (after second addition) |

| Heating (Oil Bath) | 3 hours at 135-145°C |

| Crude Product Yield | 62-65 g |

| Crude Product Melting Point | 200-202°C |

| Recrystallization Solvent | 275 mL of hot 50% ethanol (B145695) |

| Purified Product Yield | 57-61 g (54-58%) |

| Purified Product Melting Point | 205-207°C |

Methodology:

-

In a 2-liter round-bottomed flask, combine 61 g of benzoic acid and 300 mL of concentrated sulfuric acid.

-

In a well-ventilated fume hood, add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C by external cooling.

-

Cover the flask and let it stand for at least one hour.

-

Heat the mixture on a steam bath for 4 hours.

-

Allow the reaction to cool to room temperature.

-

Add an additional 75 mL of fuming nitric acid.

-

Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

Cool the reaction mixture and pour it into a mixture of 800 g of ice and 800 mL of water.

-

After 30 minutes, filter the precipitated this compound and wash with water until the washings are free of sulfate (B86663) ions.

-

Recrystallize the crude product from 50% ethanol to obtain the purified product.[4]

Protocol B: Single-Step Nitration with Fuming Nitric Acid

This protocol utilizes a single addition of nitrating agent followed by a prolonged reaction time at elevated temperatures.[6]

| Reagent/Parameter | Quantity/Value |

| Benzoic Acid | Molar equivalent |

| Concentrated Sulfuric Acid | Sufficient to dissolve benzoic acid |

| Fuming Nitric Acid | Molar excess |

| Reaction Temperature (Addition) | Below 85°C |

| Reaction Temperature (Heating) | 80-85°C for 1 h, 100°C for 0.5-1 h, 135°C for 2 h |

| Yield | 70% |

Methodology:

-

Add benzoic acid to a dry reaction vessel containing sulfuric acid and stir.

-

Heat the mixture to 60°C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 85°C.

-

Heat the reaction mixture at 80-85°C for 1 hour, then at 100°C for 0.5-1 hour, and finally at 135°C for 2 hours.

-

Allow the mixture to stand overnight.

-

Pour the reaction solution into ice water to precipitate the product.

-

Filter the crystals, wash with water, and then with 50% ethanol to obtain the final product.[6]

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Synthesis of 3,5-Dinitrobenzoic Acid via Nitration of Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dinitrobenzoic acid from benzoic acid through nitration. The document details the underlying chemical principles, optimized experimental protocols, and quantitative data to support researchers and professionals in the fields of organic synthesis and drug development. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1]

Reaction Principle

The synthesis of this compound from benzoic acid is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The reaction involves the introduction of two nitro groups (-NO₂) onto the benzoic acid ring. The carboxylic acid group (-COOH) is a deactivating and meta-directing group.[2] This means it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta (3 and 5) positions.[2][3]

The nitration is typically carried out using a strong nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid.[1][4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2][3][6] Due to the deactivating nature of the carboxyl group, forcing conditions, including elevated temperatures and prolonged reaction times, are necessary to introduce the second nitro group at the 5-position to form this compound.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound.

Table 1: Reagent Quantities and Ratios

| Procedure Reference | Benzoic Acid (moles) | Fuming Nitric Acid (moles) | Concentrated Sulfuric Acid (moles) | Molar Ratio (Benzoic Acid:HNO₃:H₂SO₄) |

| Organic Syntheses (A)[4] | 0.5 | ~2.4 | ~5.5 | 1 : 4.8 : 11 |

| Organic Syntheses (B)[4] | 1.6 | ~3.7 | ~18.4 | 1 : 2.3 : 11.5 |

| ChemicalBook[1] | 2.049 | 3.00 | 11.74 | 1 : 1.46 : 5.73 |

| Dissertation Synthesis[7] | 1 | 3.4 | - (20% oleum (B3057394) used) | 1 : 3.4 : - |

Table 2: Reaction Conditions and Yields

| Procedure Reference | Temperature (°C) | Reaction Time | Yield (%) | Melting Point (°C) |

| Organic Syntheses (A)[4] | 70-90 (initial), then steam bath and 135-145 | Overnight stand, 4h steam, 3h oil bath | 54-58 | 205-207 |

| Organic Syntheses (B)[4] | <45 (initial), then steam bath and 145 | 4h steam, then heated until dissolved | 60 | 205-207 |

| ChemicalBook[1] | 5-10 (initial), then 60-65, then 80-85 | 90-120 min addition, 3h at 60-65, 24h at 80-85 | Not specified | Not specified |

| Dissertation Synthesis[7] | 60-80 | 10h | 72 | Not specified |

| Alternative Method[8] | 80-85, then 100, then 135 | 1h at 80-85, 0.5-1h at 100, 2h at 135 | 70 | Not specified |

Detailed Experimental Protocols

The following are detailed experimental protocols adapted from reputable sources.

Protocol 1: Based on Organic Syntheses, Procedure A[4]

-

Reaction Setup: In a 2-liter round-bottomed flask, place 61 g (0.5 mole) of benzoic acid and 300 ml of concentrated sulfuric acid.

-

Addition of Nitrating Agent: In a well-ventilated fume hood, add 100 ml of fuming nitric acid in small portions (2-3 ml at a time). Maintain the temperature between 70°C and 90°C by external cooling with cold water.

-

Initial Reaction: Cover the flask with a watch glass and allow it to stand for one hour or overnight in the hood.

-

Heating: Heat the flask on a steam bath for 4 hours. Subsequently, heat the mixture in an oil bath at 135-145°C for 3 hours. During heating, brown fumes of nitrogen oxides will be evolved.

-

Isolation of Crude Product: Allow the mixture to cool to room temperature and then pour it into a mixture of 800 g of ice and 800 ml of water.

-

Filtration and Washing: After standing for 30 minutes, filter the precipitated this compound using suction. Wash the crystals with water until the washings are free of sulfates. The crude product weighs 62-65 g and has a melting point of 200-202°C.

-

Purification: Recrystallize the crude product from 275 ml of hot 50% ethanol (B145695). The purified this compound weighs 57-61 g (54-58% yield) and has a melting point of 205-207°C.

Protocol 2: Alternative Method with Stepwise Heating[8]

-

Reaction Setup: In a dry reaction vessel, add concentrated sulfuric acid and then benzoic acid under stirring.

-

Heating and Nitration: Heat the mixture to 60°C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 85°C.

-

Staged Heating:

-

Maintain the reaction at 80-85°C for 1 hour.

-

Increase the temperature to 100°C for 0.5-1 hour.

-

Finally, heat the mixture to 135°C for 2 hours.

-

-

Work-up: Allow the reaction mixture to stand overnight. Pour the solution into ice water to precipitate the product.

-

Purification: Filter the crystals, wash with water, and then with 50% ethanol to obtain this compound with a reported yield of 70%.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the dinitration of benzoic acid.

References

- 1. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 2. sga.profnit.org.br [sga.profnit.org.br]

- 3. fvs.com.py [fvs.com.py]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. dev.topcar.co.ke [dev.topcar.co.ke]

- 7. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of 3,5-Dinitrobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dinitrobenzoic acid, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region and a broad signal for the carboxylic acid proton. The chemical shifts can vary slightly depending on the solvent used.

| Proton | Chemical Shift (δ) in DMSO-d₆ (ppm) [1] | Chemical Shift (δ) in CDCl₃ (ppm) [1] | Multiplicity | Integration |

| H-2, H-6 | 9.026 | 9.014 | Triplet (t) | 2H |

| H-4 | 8.902 | 8.889 | Triplet (t) | 1H |

| -COOH | ~13.6 | ~13 | Broad Singlet (br s) | 1H |

¹³C NMR Data

The ¹³C NMR spectrum of this compound shows distinct signals for the carboxylic acid carbon, the aromatic carbons bearing the nitro groups, the ipso-carbon, and the aromatic CH carbons.

| Carbon | Predicted Chemical Shift (δ) (ppm) |

| -COOH | ~164 |

| C-3, C-5 | ~148 |

| C-1 | ~135 |

| C-2, C-6 | ~130 |

| C-4 | ~122 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and nitro functional groups, as well as the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-2500 (broad) | O-H stretch | Carboxylic Acid |

| 1710-1680 | C=O stretch | Carboxylic Acid |

| 1600-1585 | C=C stretch | Aromatic Ring |

| 1550-1475 | Asymmetric N-O stretch | Nitro Group |

| 1360-1290 | Symmetric N-O stretch | Nitro Group |

| 900-675 | C-H out-of-plane bend | Aromatic Ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique used for this analysis.

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 212, corresponding to its molecular weight.[2] Key fragment ions are also observed due to the loss of functional groups.

| m/z | Relative Intensity (%) | Fragment Ion | Fragment Lost |

| 212 | 100 | [M]⁺ | - |

| 195 | ~40 | [M-OH]⁺ | OH |

| 166 | ~30 | [M-NO₂]⁺ | NO₂ |

| 120 | ~50 | [C₆H₄NO₂]⁺ | COOH + NO₂ |

| 75 | ~60 | [C₆H₃]⁺ | COOH + 2NO₂ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Processing: The acquired data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Mass Spectrometry

Sample Introduction and Ionization:

-

A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

The sample is heated to induce volatilization.

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation (Electron Ionization).

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an EI source.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Acidity and pKa of 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidity and pKa value of 3,5-dinitrobenzoic acid, a compound of significant interest in various chemical and pharmaceutical applications. This document outlines its acidic properties, presents experimentally determined and theoretical pKa values, and details the methodologies used for these measurements.

Core Concepts: Acidity of this compound

This compound is a stronger acid than benzoic acid.[1] This increased acidity is a direct consequence of the electron-withdrawing nature of the two nitro groups (-NO₂) at the meta positions of the benzene (B151609) ring.[2] These groups exert a powerful inductive effect, pulling electron density away from the carboxylic acid group. This delocalization of negative charge stabilizes the carboxylate anion formed upon deprotonation, thereby facilitating the release of the proton and resulting in a lower pKa value.

Quantitative Data: pKa Values

The pKa of this compound has been determined by various methods, with consistent results reported in the literature. The table below summarizes the reported pKa values.

| pKa Value | Temperature (°C) | Measurement Conditions | Reference |

| 2.82 | 25 | Standard state | [1] |

| 2.85 | 25 | Not specified | [3][4] |

| 2.7 | 20 | Saturated solution | [5] |

Experimental Protocols for pKa Determination

The determination of the pKa value of this compound can be accurately performed using several established laboratory techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the acid while monitoring the pH of the solution with a pH meter. The pKa can then be determined from the resulting titration curve.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[6] The ionic strength of the solution is kept constant by adding a neutral salt, such as KCl.[6]

-

Titration: The acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is measured and recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can also be employed to determine the pKa of a compound, provided that the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.

Methodology:

-

Spectral Analysis: The UV-Vis absorption spectra of this compound are recorded in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to obtain the spectra of the fully protonated and fully deprotonated species, respectively.

-

Buffer Preparation: A series of buffer solutions with known pH values around the expected pKa of this compound are prepared.

-

Absorbance Measurements: The absorbance of a constant concentration of this compound is measured in each of the buffer solutions at a wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

-

Data Analysis: The pKa is calculated using the following equation:

pKa = pH + log [(A - Ab) / (Aa - A)]

where:

-

A is the absorbance of the sample in the buffer solution.

-

Aa is the absorbance of the fully protonated form.

-

Ab is the absorbance of the fully deprotonated form.

A plot of log[(A - Ab) / (Aa - A)] versus pH will yield a straight line with a y-intercept equal to the pKa.[7]

-

Visualizing Experimental Workflow: Potentiometric Titration

The following diagram illustrates the typical workflow for determining the pKa of this compound using potentiometric titration.

Applications in Research and Drug Development

The acidity of this compound is a critical parameter in its various applications. In organic synthesis, it is used as a reagent for the derivatization and characterization of alcohols and amines.[1] In the pharmaceutical industry, understanding the pKa is essential for predicting the behavior of drug candidates in physiological environments, as it influences properties such as solubility, absorption, distribution, metabolism, and excretion (ADME). For instance, the ionization state of a molecule at a given pH, which is determined by its pKa, affects its ability to cross biological membranes.

References

Key Applications of 3,5-Dinitrobenzoic Acid in Organic Chemistry: A Technical Guide

Abstract: 3,5-Dinitrobenzoic acid (DNBA) is a versatile aromatic compound widely recognized for its critical role in organic synthesis and analytical chemistry.[1] Characterized by a benzoic acid backbone with two nitro groups at the 3 and 5 positions, its chemical properties are significantly influenced by the strong electron-withdrawing nature of these groups, which enhances its acidity compared to benzoic acid.[2] This technical guide provides an in-depth overview of the core applications of this compound, focusing on its utility as a derivatizing agent for the identification of alcohols and amines, its role as a key intermediate in the synthesis of pharmaceuticals and specialty materials, and its applications in chromatography. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers, scientists, and professionals in drug development.

Derivatization for Qualitative Analysis

The primary and most classical application of this compound is in the qualitative analysis of organic compounds, particularly alcohols and amines.[2] Many of these compounds are liquids or low-melting solids at room temperature, making their purification and characterization by melting point determination impractical. Derivatization with this compound converts them into stable, solid esters (3,5-dinitrobenzoates) or amides (3,5-dinitrobenzamides) which have sharp, well-defined melting points.[2]

The identification is confirmed by comparing the experimentally determined melting point of the purified derivative with established literature values. Derivatives of this compound are often preferred over those from similar reagents like 4-nitrobenzoic acid because they typically have higher melting points, which allows for more accurate and reliable identification.[2]

For these derivatization reactions, it is more common to first convert this compound to its more reactive acid chloride, 3,5-dinitrobenzoyl chloride.[3] This is especially true for more sensitive compounds like amino acids or when the direct reaction with the acid is too slow.[2][4]

Core Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline the standard procedures for the synthesis of the key reagent, 3,5-dinitrobenzoyl chloride, and its subsequent use in the derivatization of alcohols.

Synthesis of 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoyl chloride is the key reactive intermediate for derivatization. It is typically prepared by reacting this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4]

Protocol using Thionyl Chloride:

-

Combine 0.01 mol of this compound with 0.02 mol (1.6 mL) of thionyl chloride in 40 mL of dry toluene.[5]

-

Heat the mixture at reflux for 2-8 hours, monitoring the disappearance of the carboxylic acid using Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.[5]

-

The product can be purified by distillation under reduced pressure or used directly for the next step.[5]

Protocol using Phosphorus Pentachloride:

-

In a dry boiling tube within a fume cupboard, mix 1.0 g of this compound with 1.5 g of phosphorus pentachloride (PCl₅).[4]

-

Stir the mixture continuously. The reaction will proceed to form a liquid, which is the crude 3,5-dinitrobenzoyl chloride.[4] This crude product is often used without further purification for derivatization.[4]

Caption: Synthesis of 3,5-Dinitrobenzoyl Chloride.

Conventional Derivatization of an Alcohol

This protocol describes the standard laboratory procedure for preparing a 3,5-dinitrobenzoate (B1224709) derivative from an alcohol.

-

Place 1 mL of the alcohol to be identified in a dry boiling tube.

-

Add the crude 3,5-dinitrobenzoyl chloride (prepared as in Protocol 2.1).

-

Gently warm the mixture on a water bath with continuous stirring.[4]

-

After the reaction appears complete, pour the crude product into ice-cold water to precipitate the ester derivative.[4]

-

Filter the solid product and wash it thoroughly with a sodium bicarbonate solution to remove any unreacted acid, followed by a final wash with water.[4]

-

Recrystallize the crude ester from a suitable solvent (e.g., ethanol) to obtain the pure crystalline derivative.[4]

-

Dry the crystals and determine their melting point.

Microwave-Assisted Green Derivatization of an Alcohol

To reduce the use of hazardous reagents and minimize reaction times, a microwave-assisted green chemistry approach can be employed. This method uses the carboxylic acid directly, avoiding the need for PCl₅ or SOCl₂.[6]

-

In a microwave-safe vessel, mix the alcohol (approx. 1 mL) with this compound.

-

Add a few drops of concentrated sulfuric acid as a catalyst.[6]

-

Irradiate the mixture in a microwave reactor for approximately 3 minutes at 70°C.

-

After irradiation, add ice-cold water to the mixture to precipitate the 3,5-dinitrobenzoate derivative.

-

Filter the precipitate and wash with an aqueous sodium bicarbonate solution to remove unreacted acid.

-

Recrystallize the pure ester from ethanol. This entire procedure can be completed in 15-20 minutes.

Caption: General workflow for compound identification.

Quantitative Data for Identification

The melting point of the resulting derivative is the critical piece of data for identification. The tables below summarize the literature melting points for 3,5-dinitrobenzoate esters of various common alcohols.

| Alcohol | Derivative Melting Point (°C) |

| Methanol | 107-109[7][8] |

| Ethanol | 93-94[9][10] |

| n-Propanol | 74-75[10] |

| Isopropanol | 121-122[10] |

| n-Butanol | 61-63[10] |

| Isobutanol | 87-88[10] |

| Isoamyl alcohol | 61-62[10] |

| Allyl alcohol | 49-50[10] |

| Hexanol | 61-62[11] |

| Geraniol | 78-79[10] |

| sec-Octyl alcohol | 56-57[10] |

Table 3.1: Melting Points of 3,5-Dinitrobenzoate Esters.

Applications in Chromatography

This compound and its chloride are valuable reagents in analytical chromatography. The derivatization process is used not only for melting point determination but also to prepare samples for chromatographic analysis, such as High-Performance Liquid Chromatography (HPLC).[1][12]

Key applications include:

-

Pre-column Derivatization: Many small molecules like alcohols and biogenic amines lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors in HPLC.[13] Derivatization with 3,5-dinitrobenzoyl chloride attaches the dinitrobenzoyl group, which has strong UV absorption (typically around 260 nm), significantly enhancing detection sensitivity.[13][14]

-

Improved Separation: The derivatives often have different chromatographic properties than the parent compounds, which can be exploited to achieve better separation on reverse-phase columns.[12]

Example HPLC Protocol for Biogenic Amine Analysis:

-

Derivatization: Samples are derivatized with 3,5-dinitrobenzoyl chloride (DNBZ-Cl) in an alkaline medium (e.g., 1 M NaOH) for approximately 3 minutes. The reaction is stopped by adding acid (e.g., 2 M HCl).[13][14]

-

Column: A reverse-phase (RP) HPLC column is typically used.[12]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS-compatible methods.[12]

-

Detection: UV absorption is monitored at or near 260 nm.[13]

Role as a Synthetic Intermediate

Beyond its use in analysis, this compound is a crucial building block in the synthesis of more complex molecules across various industries.[15][16]

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][16] A notable example is its use in the synthesis of Diatrizoic acid, an X-ray contrast agent.[15] It is also used in the development of anti-inflammatory and analgesic drugs.[1] Some ester derivatives have also been investigated for their antifungal properties.[17]

-

Dyes and Pigments: It is a precursor for dye intermediates, such as 3,5-diaminobenzoic acid, which is produced by the reduction of the two nitro groups.[15][16]

-

Polymer Science and Liquid Crystals: this compound is used to synthesize specialty polymers and polyimides, enhancing properties like thermal stability.[1][15] It is also a precursor in the synthesis of liquid crystal intermediates.[15]

-

Energetic Materials: Heavy metal salts of this compound, such as lead salts, are known to be high explosives and have been patented for use in priming compositions.[2]

Caption: DNBA as a versatile synthetic intermediate.

Resolution of Racemic Mixtures

While not a direct resolving agent itself, the principles of derivatization using this compound's chemistry are applied to the resolution of racemates. The separation of enantiomers is a critical step in drug development, as different enantiomers can have vastly different biological activities.

The most common method of chemical resolution involves converting a racemic mixture of enantiomers into a mixture of diastereomers.[18][19] Diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization.[18][20]

For example, a racemic alcohol can be resolved by first reacting it with an anhydride (B1165640) (like phthalic anhydride) to form a racemic mixture of half-esters.[19] This introduces a carboxylic acid group, which can then be reacted with a single enantiomer of a chiral base (like brucine (B1667951) or strychnine) to form separable diastereomeric salts.[19] After separation, the pure enantiomer of the alcohol can be regenerated.

Other Applications

In addition to its primary roles in organic chemistry, this compound also finds use in other specialized areas:

-

Corrosion Inhibition: It is recognized as an important corrosion inhibitor.[2][21]

-

Photography: It has applications in the field of photography.[2][21]

-

Creatinine Analysis: It is used in the fluorometric analysis of creatinine, a key marker for kidney function.[2][22]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3,5-Dinitrobenzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. hansshodhsudha.com [hansshodhsudha.com]

- 5. 3,5-Dinitrobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 3,5-二硝基苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethyl 3,5-dinitrobenzoate | 618-71-3 | FE70670 | Biosynth [biosynth.com]

- 10. impa.usc.edu [impa.usc.edu]

- 11. 10478-04-3 CAS MSDS (hexyl 3,5-dinitrobenzoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Liquid chromatographic determination of biogenic amines in fermented foods after derivatization with 3,5-dinitrobenzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]

- 21. shubhamspecialty.com [shubhamspecialty.com]

- 22. This compound 99 99-34-3 [sigmaaldrich.com]

A Technical Guide to 3,5-Dinitrobenzoic Acid: From Historical Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical discovery and development of 3,5-Dinitrobenzoic acid, a pivotal compound in organic synthesis. From its initial preparation in the 19th century to its contemporary applications in pharmaceuticals, material science, and analytical chemistry, this document provides a comprehensive overview of its synthesis, characterization, and utility. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers and professionals in the field.

Historical Discovery and Development

The journey of this compound begins in the latter half of the 19th century, a period of foundational advancements in organic chemistry. Early investigations into the nitration of aromatic compounds laid the groundwork for its synthesis.

Initial Synthesis: The first documented preparations of this compound are credited to the work of German chemists, including Tiemann, Judson, and Staedel, in the 1870s and 1880s.[1] The primary method established was the direct nitration of benzoic acid using a potent mixture of sulfuric acid and fuming nitric acid.[1] This fundamental approach, though refined over the decades, remains the cornerstone of its production today.

Evolution of Synthesis: While the core chemistry has remained consistent, the methodologies for synthesizing this compound have evolved to improve yield, purity, and safety. Early procedures often involved prolonged reaction times and aggressive heating, leading to lower yields and the formation of impurities. Modern adaptations, such as those detailed in Organic Syntheses, provide optimized conditions for temperature control and reagent addition, resulting in consistently higher yields.[1] More recent innovations include the use of microchannel reactors, which offer enhanced control over reaction parameters, shorten reaction times from hours to minutes, and can significantly improve product yield and purity.[2]

Development of Applications: Initially, this compound was of interest for its chemical properties as a dinitro-substituted aromatic carboxylic acid. Its utility expanded significantly as its reactivity was harnessed for various applications. A key development was its use as a derivatizing agent for the identification of alcohols and amines.[3] By converting liquid or low-melting-point alcohols into solid esters with sharp, well-defined melting points, their identification became more reliable.[3] In the 20th century, its role as a crucial intermediate in the synthesis of more complex molecules came to the forefront, particularly in the pharmaceutical and dye industries.[4][5] It is a precursor for compounds like Diatrizoic acid, a radiocontrast agent, and various dye intermediates.[4][5] Its applications have continued to diversify into the realms of liquid crystals, specialty polymers, and even energetic materials.[4]

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is primarily achieved through the electrophilic nitration of benzoic acid. The electron-withdrawing nature of the carboxylic acid group directs the incoming nitro groups to the meta positions. The table below compares a traditional synthesis method with a more modern approach.

| Parameter | Traditional Method (Batch Reactor) | Modern Method (Microchannel Reactor) |

| Primary Reagents | Benzoic acid, concentrated sulfuric acid, fuming nitric acid | Benzoic acid in concentrated sulfuric acid, fuming nitric acid with fuming sulfuric acid |

| Reaction Time | Several hours | Tens of minutes |

| Temperature Control | External cooling/heating, less precise | Precise temperature control within microchannels |

| Typical Yield | ~57% | >66.5% |

| Purity of Product | Requires significant purification | High purity (>99%) |

Experimental Protocols

Traditional Synthesis via Nitration of Benzoic Acid

This protocol is adapted from established literature and represents a standard laboratory-scale synthesis.

Materials:

-

Benzoic acid

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Fuming nitric acid (sp. gr. 1.54)

-

Ice

Procedure:

-

In a round-bottomed flask, dissolve 61 g (0.5 mole) of benzoic acid in 300 ml of concentrated sulfuric acid.

-

With external cooling to maintain a temperature between 70°C and 90°C, slowly add 100 ml of fuming nitric acid in small portions. This step should be conducted in a well-ventilated fume hood.

-

Cover the flask and let it stand for at least one hour.

-

Heat the mixture on a steam bath for 4 hours. Brown fumes will be evolved.

-

Allow the reaction mixture to cool to room temperature, at which point crystals may begin to separate.

-

Add an additional 75 ml of fuming nitric acid and heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

After cooling, pour the reaction mixture into a beaker containing 800 g of ice and 800 ml of water.

-

Allow the mixture to stand for 30 minutes to allow for complete precipitation of the product.

-

Filter the crude this compound using suction filtration and wash the crystals with water until the washings are free of sulfates.

-

The crude product can be recrystallized from 275 ml of hot 50% ethanol to yield 57-61 g (54-58%) of purified this compound with a melting point of 205-207°C.[1]

Derivatization of an Unknown Alcohol for Identification

This protocol outlines the use of this compound for the identification of an unknown alcohol.

Materials:

-

This compound

-

Unknown alcohol

-

Concentrated sulfuric acid

-

Aqueous sodium bicarbonate solution

Procedure:

-

In a clean, dry reaction tube, mix approximately 1 g of this compound with 1 ml of the unknown alcohol.

-

Add 1-2 drops of concentrated sulfuric acid as a catalyst.

-

Gently heat the mixture. A more modern and efficient approach involves heating in a microwave reactor for 2-5 minutes at 70°C.[6]

-

Pour the reaction mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate (B1224709) ester.

-

Filter the precipitated ester and wash it with an aqueous sodium bicarbonate solution to remove any unreacted this compound.

-

Recrystallize the solid ester from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

-

Dry the purified crystals and determine their melting point.

-

Compare the observed melting point with literature values to identify the original alcohol.

Quantitative Data

Melting Points of 3,5-Dinitrobenzoate Derivatives of Alcohols

The sharp melting points of the 3,5-dinitrobenzoate esters are crucial for their use in the identification of alcohols. The table below provides the literature melting points for the derivatives of several common alcohols.

| Alcohol | Melting Point of 3,5-Dinitrobenzoate Ester (°C) |

| Methanol | 108-109 |

| Ethanol | 91-93 |

| n-Propanol | 73-74 |

| Isopropanol | 121-122 |

| n-Butanol | 63-64 |

| Isobutanol | 86-87 |

| sec-Butanol | 75-76 |

| n-Pentanol (Amyl alcohol) | 47-48 |

| Isopentanol (Isoamyl alcohol) | 61-62 |

| n-Hexanol | 57-58 |

| n-Octanol | 61-62 |

| n-Decanol | 57-58 |

| Benzyl alcohol | 112-113 |

| Allyl alcohol | 48-50 |

(Data sourced from multiple references, including[6][7][8])

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound via Nitration.

Experimental Workflow for Alcohol Identification

Caption: Workflow for Alcohol Identification using this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents [patents.google.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. impa.usc.edu [impa.usc.edu]

- 8. University of Southern California - The 3,5-dinitrobenzoates as derivatives of alcohols and phenols [impa.usc.edu]

Methodological & Application

Application Notes and Protocols for the Derivatization of Alcohols using 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-dinitrobenzoic acid as a derivatizing agent for the identification and characterization of alcohols. This technique is particularly valuable in organic synthesis, quality control, and drug development for the conversion of liquid or low-melting-point alcohols into solid crystalline derivatives with sharp, well-defined melting points.

Introduction

This compound is a versatile reagent used to prepare crystalline esters (3,5-dinitrobenzoates) from alcohols.[1][2] This derivatization is a classic method for the qualitative analysis and identification of unknown alcohols.[3][4] The resulting esters typically have higher melting points compared to derivatives formed with other reagents like 4-nitrobenzoic acid, which facilitates more accurate identification.[1] The reaction involves the esterification of an alcohol with either 3,5-dinitrobenzoyl chloride (prepared from this compound) or directly with this compound, often facilitated by a catalyst or microwave irradiation.[3][5]

The primary application of this derivatization lies in analytical chemistry, where it aids in the detection and quantification of alcohols. The formation of stable derivatives with strong UV absorbance enhances chromatographic detection.[6]

Quantitative Data Summary

The melting points of the 3,5-dinitrobenzoate (B1224709) derivatives are crucial for the identification of the parent alcohol. The following table summarizes the reported melting points for various common alcohol derivatives.

| Alcohol | 3,5-Dinitrobenzoate Derivative Melting Point (°C) |

| Methanol | 107.5, 110-110.5 |

| Ethanol (B145695) | 92-93, 93-94 |

| n-Propanol | 73-73.5, 74-75 |

| Isopropanol | 122.1, 121-122 |

| n-Butanol | 64, 61-63 |

| Isobutanol | 83-83.5, 86.5, 87-88 |

| sec-Butanol | 75, 75.6 |

| Allyl Alcohol | 48, 49-50 |

| Benzyl Alcohol | 106 |

| n-Hexyl Alcohol | 58.4 |

| n-Octyl Alcohol | 60.8 |

| n-Nonyl Alcohol | 52.2 |

| Isoheptyl Alcohol | 54.5 |

| sec-Hexyl Alcohol | 38.6 |

| sec-Heptyl Alcohol | 49.4 |

| sec-Octyl Alcohol | 32.2, ~38 |

| sec-Nonyl Alcohol | 42.8 |

| γ-Chloropropyl alcohol | 54, 77 |

| Ethylene chlorohydrin | 88 |

| Isoamyl alcohol | 61-62 |

| n-Decyl alcohol | 56-57 |

| Geraniol | 68-69 |

| α-Terpineol | 78-79 |

Note: Melting points can vary slightly based on the purity of the product and the experimental conditions.

Experimental Workflows and Logical Relationships

The derivatization of alcohols with this compound can be achieved through two primary pathways: the conventional method, which proceeds via the formation of 3,5-dinitrobenzoyl chloride, and a more direct, "green" chemistry approach.

Caption: Conventional Derivatization Workflow.

Caption: Green Chemistry Derivatization Workflow.

Experimental Protocols

The following are detailed protocols for the derivatization of alcohols using this compound.

This method involves the initial conversion of this compound to its more reactive acid chloride, followed by reaction with the alcohol.

Step 1: Preparation of 3,5-Dinitrobenzoyl Chloride

-

In a dry boiling tube within a fume cupboard, mix 1.0 g of this compound with 1.5 g of phosphorus pentachloride (PCl₅).[3][4]

-

Stir the mixture continuously until a liquid is obtained. This crude acid chloride can be used directly in the next step.

Step 2: Esterification of the Alcohol

-

To the freshly prepared 3,5-dinitrobenzoyl chloride, add 1 mL of the alcohol to be derivatized.[3][4] For primary and secondary alcohols, place 0.5 ml of the alcohol in a test tube and add 200-300 mg of 3,5-dinitrobenzoyl chloride.[7]

-

Gently warm the mixture in a hot water bath for approximately 5-10 minutes.[3][7]

-

Allow the reaction mixture to cool to room temperature.

Step 3: Isolation and Purification of the 3,5-Dinitrobenzoate Derivative

-

Pour the crude product into ice-cold water to precipitate the ester.[3]

-

Filter the solid product using vacuum filtration.

-

Wash the precipitate with a cold, dilute sodium bicarbonate or sodium carbonate solution to remove any unreacted this compound.[3][4][7]

-

Wash the product with cold water.[7]

-

Recrystallize the crude ester from a minimal amount of hot ethanol (95%) to obtain the pure crystalline derivative.[4][7]

-

Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.[7]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.

-

Determine the melting point of the purified derivative.

This protocol describes a more environmentally friendly approach that avoids the use of hazardous reagents like phosphorus pentachloride or thionyl chloride.

Method A: With Sulfuric Acid Catalyst

-

In a suitable microwave reaction vessel, combine the alcohol and this compound.

-

Add a few drops of concentrated sulfuric acid as a catalyst.[3][5]

-

Subject the mixture to microwave irradiation. (Typical conditions may vary, but a starting point could be a few minutes at a controlled temperature).

Method B: With an Ionic Liquid

-

In a clean, dry round-bottom flask, combine equimolar amounts of this compound and the desired alcohol.[4][8]

-

Heat the mixture under microwave irradiation for 3 minutes at 70°C.[4][8]

Isolation and Purification (for both green methods)

-

After the reaction, add ice-cold water to the mixture to precipitate the 3,5-dinitrobenzoate ester.[4][8]

-

Filter the precipitate and wash it with an aqueous sodium bicarbonate solution to remove any unreacted this compound.[4][8]

-

The pure 3,5-dinitrobenzoate derivative is obtained through recrystallization from ethanol.[4][8]

-

Collect the purified crystals by vacuum filtration, dry them, and determine their melting point.

This microwave-assisted preparation can significantly reduce the reaction time to as little as 15-20 minutes.[8]

Safety Precautions

-

3,5-Dinitrobenzoyl chloride is a lachrymator and is sensitive to moisture. Handle it with care in a well-ventilated fume hood.[7]

-

Reagents such as phosphorus pentachloride, thionyl chloride, and concentrated sulfuric acid are corrosive and hazardous. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The conventional method produces harmful byproducts such as POCl₃, HCl, and SO₂.[3][4][5] Ensure adequate ventilation and proper waste disposal procedures are followed.

-

Chromium compounds, if used for confirmatory tests, are toxic and some are carcinogenic.[7]

By following these detailed protocols, researchers can effectively utilize this compound for the derivatization and subsequent identification of alcohols in various applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. hansshodhsudha.com [hansshodhsudha.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. pubs.sciepub.com [pubs.sciepub.com]

Application Notes and Protocols for Derivatization of Primary Alcohols with 3,5-Dinitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the derivatization of primary alcohols with 3,5-dinitrobenzoic acid. This chemical modification is a classic and reliable method for the characterization and analysis of alcohols. The resulting 3,5-dinitrobenzoate (B1224709) esters are typically solid crystalline compounds with sharp melting points, facilitating their identification. Furthermore, the introduction of the dinitrobenzoyl group enhances UV absorbance, making these derivatives suitable for chromatographic analysis.[1]

Introduction